Atovaquone is a medication primarily used in combination with proguanil for the treatment of uncomplicated Plasmodium falciparum malaria, the most deadly form of malaria in humans [1]. This combination therapy is known as atovaquone-proguanil (AP) and is particularly effective against malaria contracted while traveling (). However, due to the emergence of drug resistance, atovaquone is no longer the first-line treatment for malaria in most regions [1].
Recent scientific research suggests a potential new application for atovaquone: a long-acting, injectable preventative for malaria. This approach would differ from the current standard of daily or weekly oral medications for malaria prevention. Researchers believe an injectable formulation could improve adherence and offer longer-lasting protection [2].
Studies have shown that using atovaquone for prevention might be less susceptible to the development of drug resistance compared to its use in treatment (). This is an encouraging finding, as malaria parasites have developed resistance to many existing antimalarial medications.